Biocatalytic Esterification: Lauryl Stearate Achieves 93% Acid Conversion vs. 91% for Cetyl Stearate Under Identical Optimized Conditions
In a study comparing the biocatalytic production of wax esters, lauryl stearate and cetyl stearate were synthesized using lipase from Thermomyces lanuginosus (TLL) immobilized on octyl-functionalized rice husk silica. Under identical optimized conditions (64 °C, 21% w/v biocatalyst, 170 rpm, stoichiometric 1:1 acid:alcohol molar ratio, 60 min reaction time), lauryl stearate reached an acid conversion of 93%, whereas cetyl stearate reached 91% [1]. As a baseline, free (non-immobilized) lipase exhibited only 15–20% conversion for both substrates [1]. This 2-percentage-point differential in conversion efficiency between the two wax esters is reproducible and attributable to the shorter C12 alcohol chain of lauryl stearate reducing steric hindrance at the enzyme active site [1].
| Evidence Dimension | Acid conversion percentage after 60 min enzymatic esterification |
|---|---|
| Target Compound Data | 93% acid conversion (lauryl stearate) |
| Comparator Or Baseline | Cetyl stearate: 91% acid conversion; Free lipase: 15–20% |
| Quantified Difference | Lauryl stearate conversion exceeds cetyl stearate by 2 percentage points; exceeds free lipase by 73–78 percentage points |
| Conditions | TLL–Octyl–SiO₂ biocatalyst, 64 °C, 21% w/v, 170 rpm, 1:1 molar ratio, heptane medium, 60 min |
Why This Matters
This demonstrates that lauryl stearate is the kinetically preferred substrate under a given biocatalytic system, directly informing process economics and enzyme utilization strategies for industrial-scale green synthesis.
- [1] Machado, N.B., Sabi, G.J., Hirata, D.B., Mendes, A.A. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst. 2023, 70(3):1291–1301. View Source
